2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one represents a novel derivative within the quinazolinone family, characterized by its unique structural components, including oxadiazole and thioether functionalities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound's structure can be dissected into three main parts:
- Quinazolin-4(3H)-one core : Known for its diverse biological activities.
- Oxadiazole ring : Contributes to antimicrobial and anticancer properties.
- Thioether linkage : Enhances solubility and bioavailability.
The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by cyclization and functionalization processes to yield the target compound.
Anticancer Properties
Recent studies have highlighted the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to our target have shown significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells through mechanisms involving inhibition of key signaling pathways such as EGFR and histone deacetylases (HDACs) . The compound was evaluated using the sulforhodamine B (SRB) assay, revealing IC50 values indicative of potent growth inhibition in resistant cancer cell lines .
Antimicrobial Activity
The oxadiazole moiety in the compound is linked to a broad spectrum of antimicrobial activity . Studies have demonstrated that derivatives containing oxadiazole exhibit effective antibacterial and antifungal properties against both gram-positive and gram-negative bacteria, as well as fungi . For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives has also been assessed. Compounds similar to our target have demonstrated significant radical scavenging activity through DPPH assays, suggesting a protective effect against oxidative stress . This property is crucial for mitigating cellular damage in various pathological conditions.
The biological mechanisms underlying the activity of the target compound can be summarized as follows:
- Inhibition of Kinases : Quinazolinone derivatives often act as inhibitors of various kinases involved in cancer progression. The compound's structure suggests potential interactions with kinases such as EGFR and Aurora kinases .
- Interference with Cell Cycle Regulation : Some studies indicate that quinazolinones can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Antimicrobial Mechanisms : The presence of oxadiazole is associated with disruption of bacterial cell wall synthesis and function, enhancing the compound's efficacy against resistant strains .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of quinazolinone derivatives:
- A study reported that a related quinazolinone derivative exhibited an IC50 value of 10 µM against PC3 prostate cancer cells, demonstrating significant cytotoxicity .
- Another investigation found that compounds with similar structures showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
特性
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-33-19-8-6-7-17(11-19)15-31-26(32)22-9-4-5-10-23(22)28-27(31)37-16-24-29-25(30-36-24)18-12-20(34-2)14-21(13-18)35-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKBOMRTFBTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。